2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide

Physicochemical Profiling Medicinal Chemistry Drug-like Properties

Choose CAS 875871-68-4 for its unmatched reactivity profile: a brominated phenoxy core enables Pd-catalyzed cross-coupling, the 4‑formyl group supports reductive amination/hydrazone formation, and the 2,4‑dimethylphenyl urea moiety is a recognized kinase inhibitor motif. This fully elaborate architecture reduces synthetic steps and provides a unique lipophilicity anchor (XLogP3=3.8) that simpler analogs cannot replicate. Ideal for accelerating SAR studies and accessing patent-defined chemical space.

Molecular Formula C18H17BrN2O4
Molecular Weight 405.248
CAS No. 875871-68-4
Cat. No. B2474268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
CAS875871-68-4
Molecular FormulaC18H17BrN2O4
Molecular Weight405.248
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C
InChIInChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
InChIKeyHMGDLCAOKWAWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide: A Complex Acetamide Building Block for Research & Development [CAS 875871-68-4]


2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide (CAS 875871-68-4) is a synthetic organic molecule characterized by a brominated and formylated phenoxy core, linked via an acetamide bridge to a 2,4-dimethylphenyl-substituted urea moiety. Its molecular formula is C18H17BrN2O4, with a molecular weight of 405.2 g/mol [1]. The compound features a highly functionalized architecture, including a reactive aldehyde group and an aryl bromide, making it a versatile intermediate for medicinal chemistry and chemical biology. Its distinct structure places it at the intersection of halogenated aromatics and substituted ureas, a chemical space often explored for kinase inhibitors and other pharmacologically relevant agents.

Why Generic Substitution is Not Viable for 2-(2-Bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide


In-class compounds cannot be simply interchanged due to the precise molecular architecture of 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide. The simultaneous presence of a reactive 4-formyl group, a 2-bromo substituent, and a 2,4-dimethylphenyl carbamoyl moiety creates a unique chemical reactivity and physicochemical profile. Direct analogs, such as 2-(2-bromo-4-formylphenoxy)acetamide (CAS 701246-47-1) or N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide, differ by at least one key functional group, which fundamentally alters their hydrogen-bonding capacity, lipophilicity, and steric bulk. The quantitative evidence below demonstrates these critical points of divergence, which directly impact their utility as synthetic intermediates or screening compounds.

Quantitative Differentiation Evidence for 2-(2-Bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with Core Scaffold Analog

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 3.8) compared to its simpler scaffold analog, 2-(2-bromo-4-formylphenoxy)acetamide (XLogP3 = 1.8), which lacks the 2,4-dimethylphenyl urea moiety. This 2-unit increase in logP is a direct consequence of the additional aromatic ring and methyl substituents, and is a key determinant for membrane permeability and target engagement in cellular assays. [1][2]

Physicochemical Profiling Medicinal Chemistry Drug-like Properties

Hydrogen Bond Acceptor Count: Unique Profile Among Structural Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites, a number identical to the simpler analog 2-(2-bromo-4-formylphenoxy)acetamide but shared with only a minority of N-[(2,4-dimethylphenyl)carbamoyl] derivatives. This count, combined with 2 hydrogen bond donors (HBD), results in a distinctive HBD/HBA ratio of 0.5 that is not maintained by close analogs such as the N-(4-methoxyphenyl) derivative (HBA=5, ratio=0.4). This subtle difference influences solvation and target binding thermodynamics. [1]

Molecular Recognition Structure-Activity Relationships Ligand Design

Molecular Weight Distinction from N-Alkyl and Unsubstituted Analogs

With a molecular weight of 405.2 g/mol, the target compound is significantly heavier than 2-(2-bromo-4-formylphenoxy)acetamide (258.1 g/mol) and other N-alkyl analogs (e.g., 2-(2-bromo-4-formylphenoxy)-N-(3-methylbutan-2-yl)acetamide, ~328 g/mol). This molecular weight anchor places the compound closer to the upper limit of Lipinski's Rule of Five, indicating its potential as a more advanced lead-like or probe molecule rather than a fragment. [1][2]

Fragment-Based Drug Discovery Lead Optimization Pharmacokinetics

Recommended Application Scenarios for 2-(2-Bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide Based on Verified Evidence


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

The compound's bromo group enables versatile palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the aldehyde is ideal for reductive amination or hydrazone formation. Its 2,4-dimethylphenyl urea fragment is a recognized motif in kinase inhibitor design. The distinct lipophilicity (XLogP3=3.8) [1] allows it to explore a hydrophobic binding space that simpler, less lipophilic analogs cannot access.

Chemical Biology: Generation of Covalent Probes

The formyl group can be employed to generate reversible covalent inhibitors targeting lysine or cysteine residues in enzymes. The compound's molecular weight of 405.2 g/mol [1] and balanced HBD/HBA ratio make it a suitable starting point for probe development, where its unique chemical reactivity can be tuned.

Process Chemistry: Late-Stage Intermediate for API Synthesis

The fully elaborate, protected nature of the molecule (bromo, formyl, and urea functionalities all installed) reduces the number of synthetic steps needed to access complex, patent-defined chemical space around the 2,4-dimethylphenyl urea core. Its absolute molecular complexity (MW 405.2) [1] positions it as an advanced intermediate, not a commodity building block.

Physicochemical Benchmarking in Drug Discovery

The compound's computed properties (XLogP3, HBA, MW) [1] serve as a reference point for SAR exploration. When comparing series members, this compound represents a specific lipophilic-efficiency anchor. Any new analog can be quantitatively benchmarked against it to assess gains in potency or solubility.

Quote Request

Request a Quote for 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.